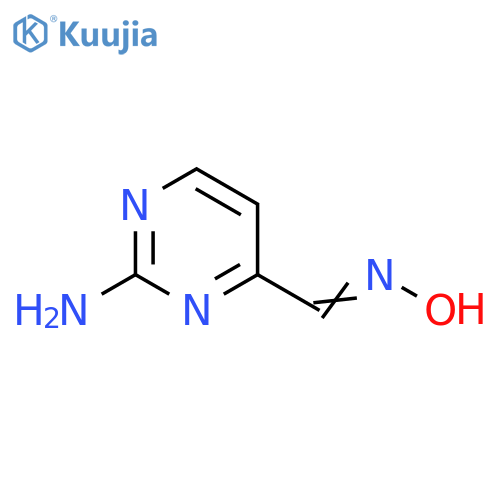

Cas no 929973-92-2 (4-(hydroxyimino)methylpyrimidin-2-amine)

4-(hydroxyimino)methylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-[(hydroxyimino)methyl]pyrimidin-2-amine

- 4-Pyrimidinecarboxaldehyde, 2-amino-, oxime

- 2-Amino-4-pyrimidinecarboxaldehyde oxime

- AKOS009121646

- 929973-92-2

- 4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine

- 4-(hydroxyimino)methylpyrimidin-2-amine

-

- インチ: 1S/C5H6N4O/c6-5-7-2-1-4(9-5)3-8-10/h1-3,10H,(H2,6,7,9)

- InChIKey: YSJYHXRCLPGGOR-UHFFFAOYSA-N

- SMILES: C1(N)=NC=CC(C=NO)=N1

計算された属性

- 精确分子量: 138.05416083g/mol

- 同位素质量: 138.05416083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.4Ų

- XLogP3: -0.1

じっけんとくせい

- 密度みつど: 1.49±0.1 g/cm3(Predicted)

- Boiling Point: 388.4±34.0 °C(Predicted)

- 酸度系数(pKa): 9.38±0.10(Predicted)

4-(hydroxyimino)methylpyrimidin-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27458-0.5g |

4-[(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 97% | 0.5g |

$847.0 | 2023-09-10 | |

| Enamine | EN300-27458-5.0g |

4-[(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 97% | 5.0g |

$3147.0 | 2023-02-14 | |

| Enamine | EN300-34940-5.0g |

4-[(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 97% | 5.0g |

$3147.0 | 2023-02-13 | |

| Enamine | EN300-34940-0.1g |

4-[(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 97% | 0.1g |

$376.0 | 2023-02-13 | |

| TRC | H955040-5mg |

4-[(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 5mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-34940-1.0g |

4-[(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 97% | 1.0g |

$1086.0 | 2023-02-13 | |

| Chemenu | CM432198-1g |

4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 95%+ | 1g |

$1243 | 2024-07-19 | |

| 1PlusChem | 1P019MMR-1g |

4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 95% | 1g |

$1405.00 | 2024-04-20 | |

| 1PlusChem | 1P019MMR-10g |

4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 97% | 10g |

$5831.00 | 2023-12-15 | |

| 1PlusChem | 1P019MMR-5g |

4-[(1E)-(hydroxyimino)methyl]pyrimidin-2-amine |

929973-92-2 | 97% | 5g |

$3952.00 | 2023-12-15 |

4-(hydroxyimino)methylpyrimidin-2-amine 関連文献

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

4-(hydroxyimino)methylpyrimidin-2-amineに関する追加情報

Introduction to 4-(Hydroxyimino)methylpyrimidin-2-amine (CAS No. 929973-92-2)

4-(Hydroxyimino)methylpyrimidin-2-amine, with the CAS number 929973-92-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrimidine core and a hydroxyimino functional group. These properties make it a promising candidate for various therapeutic applications, particularly in the areas of antiviral and anticancer drug development.

The chemical structure of 4-(hydroxyimino)methylpyrimidin-2-amine consists of a pyrimidine ring with a substituent at the 4-position, specifically a hydroxyimino group attached to a methyl group. The presence of the hydroxyimino moiety imparts unique chemical reactivity and biological activity, making this compound an intriguing subject for both academic and industrial research.

Recent studies have highlighted the potential of 4-(hydroxyimino)methylpyrimidin-2-amine in inhibiting viral replication. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the disruption of viral RNA synthesis, thereby preventing the virus from replicating effectively within host cells.

In addition to its antiviral properties, 4-(hydroxyimino)methylpyrimidin-2-amine has shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target and inhibit cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to interfere with specific cellular pathways that are often dysregulated in cancer cells, such as DNA repair and cell cycle progression.

The pharmacokinetic profile of 4-(hydroxyimino)methylpyrimidin-2-amine has also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its oral bioavailability is high, and it demonstrates good stability in plasma, which are crucial factors for its potential use in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(hydroxyimino)methylpyrimidin-2-amine. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further assess its therapeutic potential.

In conclusion, 4-(hydroxyimino)methylpyrimidin-2-amine (CAS No. 929973-92-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of new antiviral and anticancer therapies. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in modern drug discovery efforts.

929973-92-2 (4-(hydroxyimino)methylpyrimidin-2-amine) Related Products

- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)

- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)

- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)

- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)